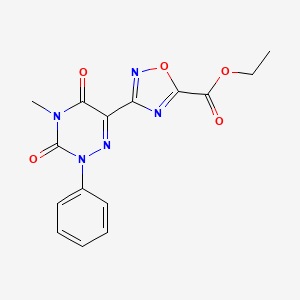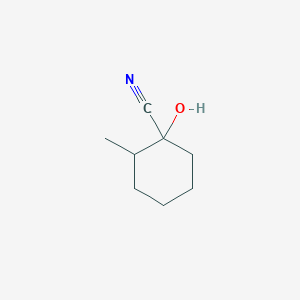
Ethyl 3-(4-methyl-3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-1,2,4-oxadiazole-5-carboxylate
Overview
Description
The compound “Ethyl 3-(4-methyl-3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-1,2,4-oxadiazole-5-carboxylate” is a chemical compound with the molecular formula C15H13N5O5 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the sources I found .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Approaches : Ethyl 3-(4-methyl-3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-1,2,4-oxadiazole-5-carboxylate, like its oxadiazole counterparts, can be synthesized through various methods, with 1,2,4-oxadiazoles often prepared from primary amidoximes and acylating agents. These syntheses leverage 1,3-dipolar cycloaddition reactions, especially with primary amidoximes, to form the desired 1,2,4-oxadiazole structure (L. Kayukova, 2005).
Chemical Reactivity and Applications : The oxadiazole core, including structures similar to the compound , is known for its diverse chemical reactivity. This reactivity paves the way for its incorporation into a broad spectrum of applications beyond pharmacology, such as in polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors (Kavita Rana, Salahuddin, & J. Sahu, 2020; M. Brumǎ, A. Rusanov, & N. M. Belomoina, 2004).
Biological Activities and Potential Therapeutic Applications
Pharmacological Significance : The oxadiazole ring, including the 1,2,4- and 1,3,4-subtypes, is recognized for its significant pharmacological activities. Compounds featuring this core are investigated for their potential as antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic agents. The versatility and efficacy of oxadiazole-containing compounds underscore their importance in the development of new therapeutic agents (S. Jalhan et al., 2017; Jing-Jing Wang et al., 2022).
Therapeutic Worth and Drug Development : The structural uniqueness of the 1,3,4-oxadiazole core facilitates effective binding with various enzymes and receptors, offering a broad range of bioactivities. This makes 1,3,4-oxadiazole derivatives valuable for drug development, capable of addressing a multitude of ailments, thereby holding significant promise for the creation of more efficacious and safer medicinal agents (G. Verma et al., 2019).
Metal-Ion Sensing and Photoluminescence : Apart from pharmacological uses, 1,3,4-oxadiazoles exhibit potential in creating chemosensors due to their high photoluminescent quantum yield and thermal and chemical stability. These properties make them suitable for the development of fluorescent frameworks and metal-ion sensors, highlighting their versatility beyond therapeutic applications (D. Sharma, H. Om, & A. Sharma, 2022).
Properties
IUPAC Name |
ethyl 3-(4-methyl-3,5-dioxo-2-phenyl-1,2,4-triazin-6-yl)-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O5/c1-3-24-14(22)12-16-11(18-25-12)10-13(21)19(2)15(23)20(17-10)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHZPCOJBZDUFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=NN(C(=O)N(C2=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B3168749.png)
![Ethyl 3-[4-ethyl-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3168764.png)


![1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid](/img/structure/B3168783.png)



![8-methyl-7-[(4-methylphenyl)sulfonyl][1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B3168819.png)
![Ethyl 3-[2-(4-fluorophenyl)-4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3168823.png)

